molecular formula C13H12N4OS B294308 6-[2-(4-Methoxyphenyl)vinyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(4-Methoxyphenyl)vinyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B294308
Molekulargewicht: 272.33 g/mol
InChI-Schlüssel: RUVAGDSPIWRKAR-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[2-(4-Methoxyphenyl)vinyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 6-[2-(4-Methoxyphenyl)vinyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in the development and progression of diseases. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and is a target for many anticancer drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[2-(4-Methoxyphenyl)vinyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various cell lines and animal models. This compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. It has also been found to have antimicrobial and antifungal activities against various pathogens.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 6-[2-(4-Methoxyphenyl)vinyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of potential therapeutic applications. This compound has been found to have activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Zukünftige Richtungen

There are many potential future directions for the study of 6-[2-(4-Methoxyphenyl)vinyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the development of novel drug formulations that can enhance the bioavailability and efficacy of this compound. Another direction is the investigation of the potential synergistic effects of this compound with other drugs or therapies. Additionally, further studies are needed to determine the mechanism of action and potential side effects of this compound, as well as its potential applications in the treatment of various diseases.

Synthesemethoden

The synthesis of 6-[2-(4-Methoxyphenyl)vinyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved through various methods. One of the most common methods involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-methoxyphenyl-1,2,4-triazole-3-thiol. This compound is then reacted with acetylacetone and ammonium acetate to form the final product.

Wissenschaftliche Forschungsanwendungen

The potential therapeutic applications of 6-[2-(4-Methoxyphenyl)vinyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in the scientific community. This compound has been found to have anticancer, antimicrobial, and antifungal activities. It has also been found to have potential as an anti-inflammatory and antioxidant agent.

Eigenschaften

Molekularformel

C13H12N4OS

Molekulargewicht

272.33 g/mol

IUPAC-Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12N4OS/c1-9-14-15-13-17(9)16-12(19-13)8-5-10-3-6-11(18-2)7-4-10/h3-8H,1-2H3/b8-5+

InChI-Schlüssel

RUVAGDSPIWRKAR-VMPITWQZSA-N

Isomerische SMILES

CC1=NN=C2N1N=C(S2)/C=C/C3=CC=C(C=C3)OC

SMILES

CC1=NN=C2N1N=C(S2)C=CC3=CC=C(C=C3)OC

Kanonische SMILES

CC1=NN=C2N1N=C(S2)C=CC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.